

An In-depth Technical Guide to Aldosterone-d8: Physical, Chemical, and Analytical Characteristics

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Compound of Interest		
Compound Name:	Aldosterone-d8	
Cat. No.:	B12432465	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of **Aldosterone-d8**, a deuterated analog of the mineralocorticoid hormone aldosterone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and various biomedical research fields where aldosterone analysis is critical.

Core Physical and Chemical Properties

Aldosterone-d8 is a stable, isotopically labeled form of aldosterone, primarily utilized as an internal standard in quantitative mass spectrometry-based assays. The incorporation of eight deuterium atoms provides a distinct mass shift, enabling precise and accurate quantification of endogenous aldosterone in complex biological matrices.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **Aldosterone-d8** and its non-labeled counterpart, aldosterone. While experimental data for some properties of **Aldosterone-d8** are not readily available, the properties of unlabeled aldosterone serve as a close approximation due to the minimal impact of deuterium substitution on most bulk physical characteristics.



Table 1: General and Chemical Properties

Property	Aldosterone-d8	Aldosterone
Chemical Formula	C21H20D8O5	C21H28O5
Molecular Weight	368.49 g/mol [1][2]	360.44 g/mol [3]
CAS Number	1261254-31-2[4]	52-39-1[3]
Appearance	Solid, White to off-white	Solid
Purity	Typically ≥98%	N/A

Table 2: Physical Properties

Property	Aldosterone-d8 (Estimated)	Aldosterone (Experimental)
Melting Point	~166.5 °C	166.5 °C
Boiling Point	Not available	Not available
Solubility	Soluble in DMSO, ethanol, and methanol. Sparingly soluble in aqueous buffers.	Soluble in ethanol, DMSO, and dimethylformamide (~30 mg/mL). Sparingly soluble in aqueous buffers (~0.2 mg/mL in a 1:1 solution of ethanol:PBS, pH 7.2)
Storage Conditions	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.	-20°C

Experimental Protocols

Aldosterone-d8 is a critical component in the gold-standard method for aldosterone quantification: isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following section outlines a typical experimental protocol for the analysis of aldosterone in human plasma.



Quantification of Aldosterone in Human Plasma by LC-MS/MS

This protocol is a composite of established methods and serves as a general guideline. Specific parameters may require optimization based on the instrumentation and laboratory conditions.

2.1.1. Materials and Reagents

- Aldosterone-d8 (internal standard)
- Aldosterone (for calibration standards)
- Human plasma (K2EDTA or serum)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid
- Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
- · Zinc sulfate solution
- · Phosphoric acid

2.1.2. Sample Preparation (Solid-Phase Extraction)

- Spiking: To 200 μ L of plasma sample, add a known amount of **Aldosterone-d8** solution (e.g., 25 μ L of a 1 ng/mL solution).
- Protein Precipitation: Add 200 μ L of 0.1 M zinc sulfate in 50% methanol to precipitate plasma proteins. Vortex mix.
- Acidification: Add 450 μL of 0.05% (v/v) phosphoric acid. Vortex mix.



- Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.
- SPE Cartridge Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a methanol/water solution (e.g., 40:60, v/v).
- Elution: Elute the aldosterone and **Aldosterone-d8** from the cartridge with 1 mL of methanol.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 100 μL of the initial mobile phase.

2.1.3. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μm) is commonly used.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Methanol with 0.1% formic acid.
 - Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
 - Flow Rate: 0.3 0.5 mL/min.
 - Injection Volume: 10 20 μL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.



- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both aldosterone and Aldosterone-d8.
 - Aldosterone:m/z 361.2 → 333.2
 - **Aldosterone-d8**:m/z 369.2 → 341.2
- Instrument Parameters: Optimize cone voltage, collision energy, and other instrumentspecific parameters for maximum signal intensity.

2.1.4. Data Analysis

The concentration of aldosterone in the sample is determined by calculating the peak area ratio of the endogenous aldosterone to the **Aldosterone-d8** internal standard and comparing this ratio to a calibration curve constructed using known concentrations of aldosterone.

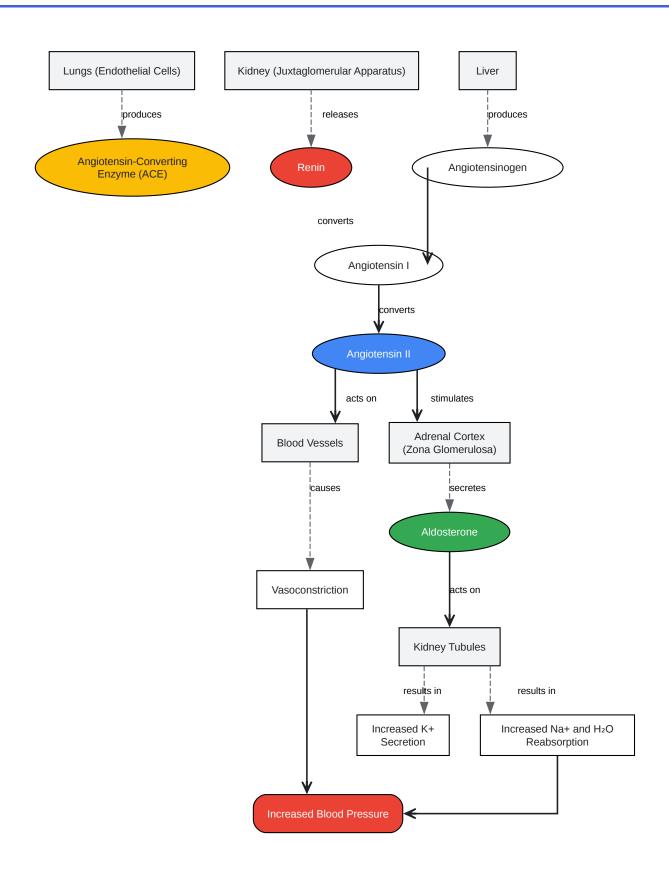
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key biological and analytical processes related to aldosterone and its deuterated analog.

Aldosterone Synthesis and the Renin-Angiotensin-Aldosterone System (RAAS)

The synthesis and release of aldosterone are tightly regulated by the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade for maintaining blood pressure and fluid balance.





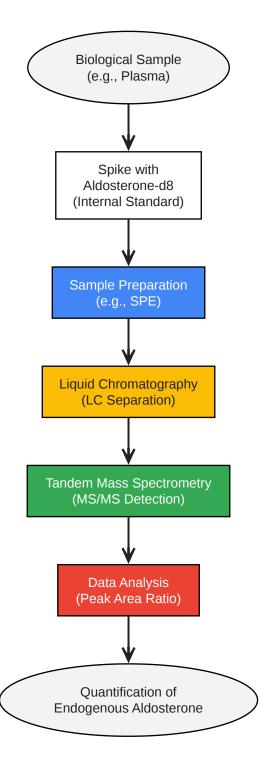
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Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.



Experimental Workflow for Aldosterone Quantification

This diagram outlines the major steps involved in the quantification of aldosterone from a biological sample using **Aldosterone-d8** as an internal standard.



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Caption: Workflow for aldosterone quantification using LC-MS/MS.

In conclusion, **Aldosterone-d8** is an indispensable tool for the accurate and precise measurement of aldosterone in various research and clinical settings. Its well-defined physical and chemical properties, coupled with established analytical protocols, make it the internal standard of choice for sensitive and specific quantification by mass spectrometry. This guide provides a foundational understanding of **Aldosterone-d8** for professionals engaged in endocrinology, cardiovascular research, and drug development.

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